REACTION_SMILES
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[BrH:1].[CH3:2][c:3]1[cH:4][cH:5][c:6](-[c:9]2[n:10][c:11]([NH2:14])[s:12][cH:13]2)[cH:7][cH:8]1.[ClH:26].[c:15]1([CH3:25])[cH:16][cH:17][c:18]([S:21](=[O:22])(=[O:23])[Cl:24])[cH:19][cH:20]1.[cH:27]1[cH:28][cH:29][n:30][cH:31][cH:32]1>>[CH3:2][c:3]1[cH:4][cH:5][c:6](-[c:9]2[n:10][c:11]([NH:14][S:21]([c:18]3[cH:17][cH:16][c:15]([CH3:25])[cH:20][cH:19]3)(=[O:22])=[O:23])[s:12][cH:13]2)[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(-c2csc(N)n2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)Cl)cc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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|
Type
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product
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Smiles
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Cc1ccc(-c2csc(NS(=O)(=O)c3ccc(C)cc3)n2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |